molecular formula C13H17ClN2O3 B1207959 Indorenate Hydrochloride CAS No. 72318-55-9

Indorenate Hydrochloride

Cat. No.: B1207959
CAS No.: 72318-55-9
M. Wt: 284.74 g/mol
InChI Key: KLGSBANGKXGRTA-UHFFFAOYSA-N
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Mechanism of Action

Indorenate Hydrochloride acts predominantly through action at 5-HT1A receptors, but with some contribution from the 5-HT1B and 5-HT2C subtypes . It may also act on some other non-serotonergic targets .

Chemical Reactions Analysis

Indorenate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the indole ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSBANGKXGRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046306
Record name Indorenate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72318-55-9
Record name Indorenate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indorenate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDORENATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of different excipients on the stability of Indorenate Hydrochloride?

A1: The research primarily focuses on the stability of this compound when mixed with different excipients. It was observed that this compound exhibited greater stability when tumble-mixed with microcrystalline cellulose compared to lactose []. This difference is attributed to the strong solid-solid interaction between this compound and lactose, suggesting potential chemical incompatibility. Furthermore, granulation, which distributes the drug on the excipient's surface, increased the degradation rate of this compound in both microcrystalline cellulose and lactose mixtures []. This highlights the importance of excipient selection and formulation techniques on the stability of this compound.

Q2: Can calorimetric studies predict the chemical compatibility of this compound with excipients?

A2: Yes, the research demonstrates that Differential Scanning Calorimetry (DSC) can be a valuable tool to predict chemical compatibility. DSC analysis revealed a strong interaction between this compound and lactose, indicated by the disappearance of lactose's characteristic peaks and the emergence of new peaks []. This interaction suggests incompatibility. Conversely, no significant changes in transition peaks were observed with microcrystalline cellulose, indicating compatibility []. Thus, DSC serves as a useful predictive tool for assessing compatibility during pharmaceutical development.

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